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molecular formula C13H12O3 B8684353 Methyl 6-(Hydroxymethyl)-2-naphthoate

Methyl 6-(Hydroxymethyl)-2-naphthoate

Cat. No. B8684353
M. Wt: 216.23 g/mol
InChI Key: QXRASHQBZPURDP-UHFFFAOYSA-N
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Patent
US06653330B2

Procedure details

Red-Al (0.61 ml of a 65% toluene solution, a product of Aldrich, 2.1 mmol) was added dropwise to a solution of commercially available dimethyl 2,6-naphthalenedicarboxylate (500 mg, 2.1 mmol) in anhydrous tetrahydrofuran (120 ml) cooled to −50° C. The resulting mixture was stirred at −50° C. for 1 hour and then at room temperature for 1.5 hours. To the reaction mixture were added sequentially ethyl acetate, water, 0.5N aqueous sodium potassium (+)-tartrate solution and the mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was chromatographed on a silica gel column using ethyl acetate-hexane (2:1) as the eluant to obtain methyl 6-hydroxymethyl-2-naphthalenecarboxylate (288 mg, yield 65%) as a white solid which was recrystallized from ethyl acetate-hexane to give white powdery crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]OCCOC.[Na+].C1(C)C=CC=CC=1.[CH:20]1[C:29]2[C:24](=[CH:25][C:26]([C:30]([O:32][CH3:33])=[O:31])=[CH:27][CH:28]=2)[CH:23]=[CH:22][C:21]=1[C:34](OC)=[O:35].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O1CCCC1.O.C(OCC)(=O)C>[OH:35][CH2:34][C:21]1[CH:20]=[C:29]2[C:24](=[CH:23][CH:22]=1)[CH:25]=[C:26]([C:30]([O:32][CH3:33])=[O:31])[CH:27]=[CH:28]2 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mg
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 288 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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